molecular formula C16H17ClN4O B2961114 8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2177060-16-9

8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2961114
CAS RN: 2177060-16-9
M. Wt: 316.79
InChI Key: IAZUYVNQYSDOOX-UHFFFAOYSA-N
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Description

8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the class of azabicyclo compounds. It has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Catalytic Synthesis and Reactions

  • Asymmetric Synthesis of Bicyclic Derivatives : Ishida et al. (2010) achieved catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through [3+2]-cycloaddition involving platinum-containing carbonyl ylides and vinyl ethers. This method produced derivatives in good yields and high enantiomeric excesses, showcasing the potential of similar structures for enantioselective synthetic applications (Ishida, Kusama, & Iwasawa, 2010).

  • Efficient Synthesis of Benzazolo and Triazolo Quinazolinones : Goli-Jolodar and Shirini (2017) utilized a nano-sized Brönsted acid catalyst for synthesizing benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives, demonstrating the compound's potential role in facilitating efficient and preferment synthesis of these derivatives under mild conditions (Goli-Jolodar & Shirini, 2017).

Synthetic Methodologies and Chemical Reactivity

  • Nanostructured Composite Synthesis : Ziarani et al. (2015) reported on the synthesis of octakis(1-propyl-1H-1,2,3-triazole-4-yl(methyl 2-chlorobenzoate))octasilsesquioxanes via click reaction, highlighting an innovative approach to functionalize silsesquioxanes. This work demonstrates the utility of similar chemical structures in the development of new materials through efficient synthetic routes (Ziarani, Shakiba Nahad, Lashgari, & Alireza, 2015).

  • Halogenation and Esterification of Alkenes : Pimenta, Gusevskaya, and Alberto (2017) explored the catalytic activity of 1,4-Diazabicyclo[2.2.2]octane (DABCO) in the halogenation and esterification of alkenes, suggesting the potential of similar compounds in organic synthesis. Their work provides insights into the mechanistic aspects of these reactions and opens up new avenues for the functionalization of alkenes (Pimenta, Gusevskaya, & Alberto, 2017).

properties

IUPAC Name

(4-chlorophenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O/c17-12-3-1-11(2-4-12)16(22)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZUYVNQYSDOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)Cl)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

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